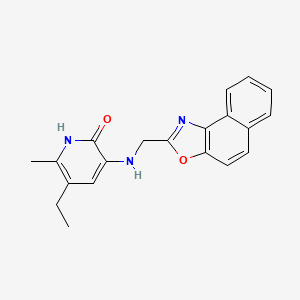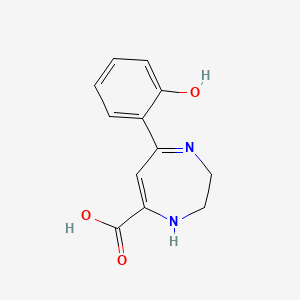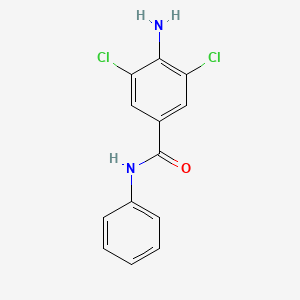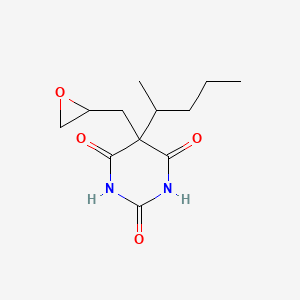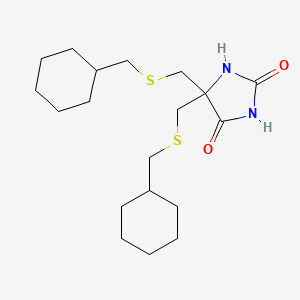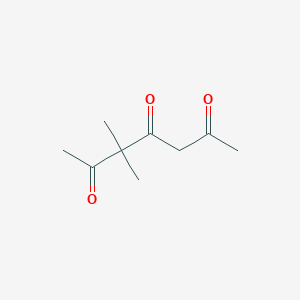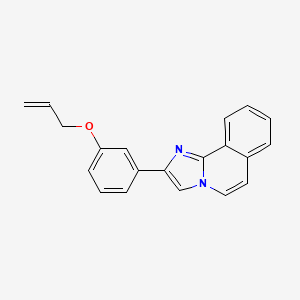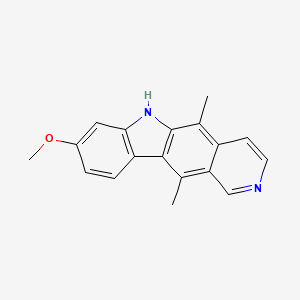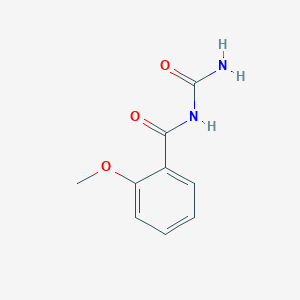
n-Carbamoyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(o-Methoxybenzoyl)urea is an organic compound characterized by the presence of a methoxy group attached to the benzoyl moiety, which is further linked to a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (o-Methoxybenzoyl)urea typically involves the reaction of o-methoxybenzoic acid with urea under specific conditions. One common method includes the use of a catalyst-free environment where the reactants are heated together in an appropriate solvent. The reaction can be carried out in water, making it an environmentally friendly process .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phosgene-free methods is also preferred to avoid the generation of toxic by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (o-Methoxybenzoyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of o-methoxybenzoic acid derivatives.
Reduction: Formation of o-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzoylurea derivatives.
Applications De Recherche Scientifique
(o-Methoxybenzoyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (o-Methoxybenzoyl)urea involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of certain bacteria that rely on urease activity for survival .
Comparaison Avec Des Composés Similaires
Hydrazinecarboxamide: Another urea derivative with similar inhibitory properties but different structural features.
Thiourea Derivatives: Compounds where the oxygen atom in urea is replaced by sulfur, offering different reactivity and biological activities.
Uniqueness: (o-Methoxybenzoyl)urea stands out due to its methoxy group, which imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. Its ability to act as a urease inhibitor with high efficacy makes it particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
7150-27-8 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
N-carbamoyl-2-methoxybenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |
Clé InChI |
CMWRQZFSKJJRFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


